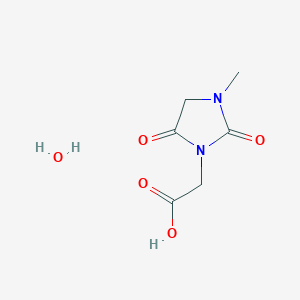

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate” consists of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and five oxygen atoms. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate” is a solid at room temperature . The predicted melting point is 162.78° C , and the predicted boiling point is approximately 328.0° C at 760 mmHg . The predicted density is approximately 1.5 g/cm^3 , and the refractive index is n 20D 1.55 .Aplicaciones Científicas De Investigación

Organic Acids in Acidizing Operations

Organic acids like formic, acetic, citric, and lactic acids have been explored for their roles in acidizing operations for carbonate and sandstone formations in oil and gas operations. These acids are considered alternatives to hydrochloric acid (HCl) due to their weaker and less corrosive nature, offering advantages such as lower corrosion rates and the potential for reducing formation damage in high-temperature applications. Organic acids have been utilized for dissolving drilling mud filter cakes and as iron sequestering agents, highlighting their versatility in industrial applications (Alhamad et al., 2020).

Organic Acids in Environmental Applications

The treatment of organic pollutants in wastewater using redox mediators in the presence of oxidoreductive enzymes is another area where organic compounds play a crucial role. This enzymatic approach has shown potential for the degradation or transformation of recalcitrant compounds, enhancing the efficiency of pollutant removal. The use of enzymes alongside certain redox mediators can significantly improve the treatment of a wide range of aromatic compounds found in industrial effluents, pointing towards the environmental applications of organic compounds in pollutant remediation (Husain & Husain, 2007).

Organic Compounds in Corrosion Inhibition

Organic compounds, especially those containing heteroatoms (O, S, N, and P), have been investigated for their role as corrosion inhibitors in acidic solutions. These inhibitors are critical for preventing metallic dissolution during industrial cleaning processes that involve acidic media. The presence of polar functional groups in these molecules allows for effective adsorption on metal surfaces, offering protection against corrosion in aggressive acidic environments (Goyal et al., 2018).

Propiedades

IUPAC Name |

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIHZWFCFBCOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)